N-(4-cyano-1H-pyrazol-5-yl)butanamide

説明

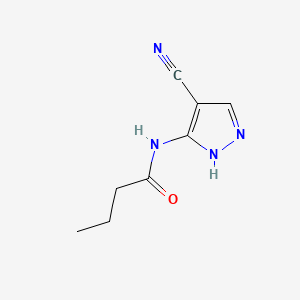

N-(4-cyano-1H-pyrazol-5-yl)butanamide is a heterocyclic compound featuring a pyrazole core substituted with a cyano group at the 4-position and a butanamide moiety at the 5-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal and agrochemical research. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antifungal properties. The compound’s synthesis typically involves coupling reactions, as exemplified by protocols using carbodiimide-based reagents like EDCI/HOBt in aprotic solvents such as DMF .

特性

CAS番号 |

178613-52-0 |

|---|---|

分子式 |

C8H10N4O |

分子量 |

178.195 |

IUPAC名 |

N-(4-cyano-1H-pyrazol-5-yl)butanamide |

InChI |

InChI=1S/C8H10N4O/c1-2-3-7(13)11-8-6(4-9)5-10-12-8/h5H,2-3H2,1H3,(H2,10,11,12,13) |

InChIキー |

CTMXKYCIVVPLCY-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=NN1)C#N |

同義語 |

Butanamide, N-(4-cyano-1H-pyrazol-3-yl)- |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives synthesized in the 2015 Molecules study, such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., compounds 3a–3p) . Key differences include:

- Substituent Variation: N-(4-cyano-1H-pyrazol-5-yl)butanamide lacks the chloro, methyl, and aryl groups present in 3a–3p, simplifying its structure.

Physicochemical Properties

A comparative analysis of melting points (mp), yields, and spectral data highlights substituent effects:

- Melting Points : Electron-withdrawing groups (e.g., 4-fluorophenyl in 3d ) increase mp compared to simpler aryl groups (3a ), suggesting enhanced crystallinity and stability .

- Yields : Reactions with fluorinated aryl groups (3d : 71% yield) outperform methyl-substituted analogues (3c : 62% yield), likely due to reduced steric hindrance .

Data Table: Key Comparative Metrics

Discussion

However, the absence of chloro or aryl groups may reduce its binding affinity in biological systems, as seen in the higher activity of 3d .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。